N-(2-Methylbutyl)cyclopropanamine hydrochloride

Description

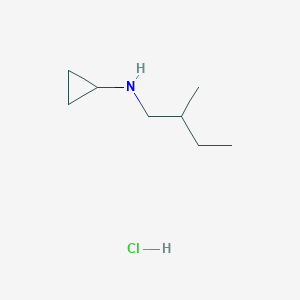

N-(2-Methylbutyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a branched 2-methylbutyl substituent. The compound consists of a cyclopropanamine backbone (a three-membered cyclopropane ring bonded to an amine group) modified by a 2-methylbutyl chain, forming a secondary amine. The hydrochloride salt enhances its stability and aqueous solubility, a common feature in pharmaceutical and research applications.

Properties

Molecular Formula |

C8H18ClN |

|---|---|

Molecular Weight |

163.69 g/mol |

IUPAC Name |

N-(2-methylbutyl)cyclopropanamine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-3-7(2)6-9-8-4-5-8;/h7-9H,3-6H2,1-2H3;1H |

InChI Key |

VXCIYWMRANLDQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1CC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopropanamine Core

The cyclopropanamine fragment is commonly prepared via multi-step methods involving cyclopropanation of alkenes or ring closure of suitable precursors, followed by amination.

1.1 Cyclopropanation of Alkenes

A widely used approach involves cyclopropanation of alkenes using reagents such as trimethylsulfoxonium iodide with strong bases (e.g., sodium hydride or sodium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method provides cyclopropane rings with high stereoselectivity and yield.

For example, 3,4-difluorophenyl-substituted cyclopropanamine derivatives are prepared by cyclopropanation of cinnamic acid esters followed by further functional group transformations. While this is a more complex analog, the general cyclopropanation principles apply to simpler alkyl-substituted systems.

1.2 Ring Closure of Haloalkyl Esters

Another industrially relevant method involves ring closure of haloalkyl esters such as methyl 4-chlorobutyrate to form cyclopropanecarboxylate esters. This is followed by amidation and reduction steps to yield cyclopropanamine.

The process includes:

- Heating methyl 4-chlorobutyrate in toluene with sodium methoxide and methanol.

- Reaction with gaseous ammonia under pressure to form cyclopropanecarboxamide.

- Subsequent treatment with sodium hypochlorite and sodium hydroxide at controlled temperatures to convert the amide to cyclopropylamine.

- Distillation to isolate cyclopropylamine as an aqueous solution.

This method is scalable and suitable for industrial production of cyclopropylamine, the core structure for further N-alkylation.

Formation of Hydrochloride Salt

The free base N-(2-methylbutyl)cyclopropanamine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), typically using:

- Dry hydrogen chloride gas in an organic solvent (e.g., diethyl ether).

- Aqueous HCl followed by solvent removal and drying.

This salt formation enhances compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopropanation | Alkene + trimethylsulfoxonium iodide + NaH/NaOH in DMSO | Stereoselective formation of cyclopropane ring |

| 2 | Ring Closure (alt.) | Methyl 4-chlorobutyrate + NaOMe + NH3 + NaOCl/NaOH | Industrial method for cyclopropylamine core |

| 3 | N-Alkylation | Cyclopropanamine + 2-methylbutyl halide + base (K2CO3) | SN2 reaction, control to avoid over-alkylation |

| 4 | Reductive Amination (alt.) | Cyclopropanamine + 2-methylbutanal + NaBH3CN | Alternative for selective N-alkylation |

| 5 | Salt Formation | HCl (gas or aqueous) | Produces stable hydrochloride salt |

Research Findings and Considerations

The ring closure and amidation process for cyclopropylamine synthesis is well-established and scalable, providing high yields (~88%) under controlled conditions.

Direct N-alkylation methods require careful stoichiometric and temperature control to minimize dialkylation and side products.

Reductive amination offers better selectivity but may require additional purification steps.

Hydrochloride salt formation is straightforward and yields crystalline products suitable for storage and further applications.

No direct literature was found specifically detailing N-(2-methylbutyl)cyclopropanamine hydrochloride synthesis in isolation; however, the above methods are standard and adaptable for this compound based on analogous cyclopropanamine derivatives.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(2-methylbutyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

Cyclopropyl-(2-methylbutyl)-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methylbutyl)-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart unique steric and electronic properties, influencing the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Structural Classification and Substituent Effects

Cyclopropanamine derivatives are categorized by their substituents, which significantly influence their physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity : Branched alkyl chains (e.g., 2-methylbutyl) and aromatic substituents (e.g., benzyl, phenylethyl) increase lipophilicity compared to smaller or polar groups. This impacts bioavailability and metabolic stability .

- Solubility : Hydrochloride salts generally improve water solubility. Halogenated derivatives (e.g., 2-chloroethyl) may exhibit lower solubility due to increased molecular weight and hydrophobicity .

- Stability : Cyclopropane rings are strain-driven but stable under physiological conditions. Electron-withdrawing groups (e.g., chlorine in ) may enhance chemical stability .

Biological Activity

N-(2-Methylbutyl)cyclopropanamine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring and a 2-methylbutyl substituent attached to an amine group. Its molecular formula is C9H19N·HCl. The compound's unique structure contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. Research indicates that the compound may modulate enzyme activities or receptor functions, influencing processes like neurotransmission and cellular signaling.

Biological Activity Studies

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity. This interaction can lead to significant effects on metabolic pathways.

- Receptor Interaction : Preliminary investigations suggest that this compound may bind to receptors involved in neurotransmission, which could have implications for its use in treating neurological disorders.

- Therapeutic Potential : The compound is being explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

- A study synthesized this compound and evaluated its biological activity against specific targets. The results indicated promising interactions with key enzymes involved in metabolic processes, suggesting potential therapeutic applications.

-

Comparative Analysis with Similar Compounds :

- A comparative study examined the biological activities of this compound alongside structurally similar compounds such as N-isopentylcyclopropanamine hydrochloride. This analysis revealed distinct reactivity patterns and biological effects, emphasizing the unique properties of this compound.

-

Potential Applications in Drug Development :

- Research has focused on the role of this compound as a building block for synthesizing complex organic molecules with potential therapeutic effects. Its ability to modulate biological pathways positions it as a valuable candidate in drug discovery efforts.

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring with a 2-methylbutyl group | Modulates enzyme/receptor activity |

| N-isopentylcyclopropanamine hydrochloride | Cyclopropane ring with an isopentyl group | Similar enzyme interactions |

| N-(3-methylpentan-2-yl)cyclopropanamine | Cyclopropane ring with a longer alkyl chain | Distinct reactivity patterns |

Q & A

Q. What are the standard synthetic routes for N-(2-Methylbutyl)cyclopropanamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclopropanamine reacts with 2-methylbutyl halides (e.g., chloride or bromide) under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Base Utilization : Bases like NaOH or K₂CO₃ neutralize HX byproducts, driving the reaction forward .

- Salt Formation : The free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether .

Optimization : Temperature (40–60°C), solvent purity, and stoichiometric ratios are adjusted via iterative testing. Yield improvements (e.g., 60% to 85%) are achieved by monitoring reaction progress with TLC or HPLC .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclopropane ring integrity and alkyl chain substitution patterns. For example, cyclopropane protons appear as distinct multiplet signals between δ 0.5–1.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 162.1 for the free base) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with neurotransmitter systems, and what experimental models are suitable?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-serotonin or ³H-dopamine) quantify affinity for serotonin (5-HT) or dopamine (D2) receptors. Competitive binding curves (IC₅₀ values) are generated using transfected HEK293 cells .

- Functional Assays : Calcium flux or cAMP accumulation assays in neuronal cell lines (e.g., SH-SY5Y) determine agonist/antagonist activity .

- In Vivo Models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) correlate bioactivity with structural features like the cyclopropane ring’s rigidity .

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

- Methodological Answer :

- Controlled Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. For example, cyclopropane ring opening under acidic conditions generates allylamine derivatives .

- Environmental Parameter Screening :

| Condition | Stability Outcome | Key Degradants | Reference |

|---|---|---|---|

| pH 3.0 (aqueous) | 20% degradation in 14 days | Allylamine derivatives | |

| pH 7.4 (PBS) | <5% degradation in 30 days | None detected |

- Stabilization Strategies : Lyophilization or storage in amber vials at -20°C minimizes hydrolytic degradation .

Q. How does structural modification of the alkyl chain impact biological activity compared to similar cyclopropanamine derivatives?

- Methodological Answer :

- Comparative SAR Analysis :

| Derivative | Alkyl Substituent | Bioactivity (5-HT2A Ki, nM) | Reference |

|---|---|---|---|

| N-(2-Methylbutyl) | Branched C4 | 12.3 ± 1.5 | |

| N-Pentyl | Linear C5 | 45.6 ± 3.2 | |

| N-Cyclopropylmethyl | Cyclic C3 | 8.9 ± 0.8 |

- Key Insight : Branched chains (e.g., 2-methylbutyl) enhance receptor binding due to steric complementarity with hydrophobic binding pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Methodological Answer :

- Variable Screening : Replicate reactions under differing conditions (e.g., solvent purity, halide leaving group). For example, using 2-methylbutyl bromide instead of chloride improves yield by 15% due to better leaving-group ability .

- Byproduct Analysis : GC-MS identifies side products (e.g., elimination alkenes), guiding additive use (e.g., KI for Finkelstein reaction) to suppress undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.